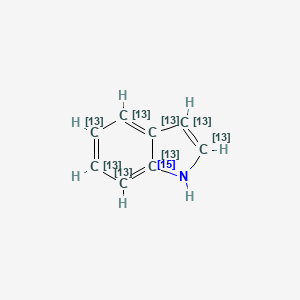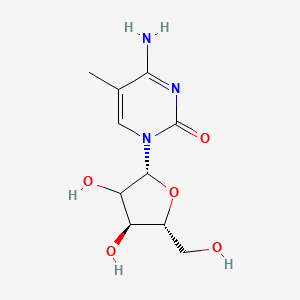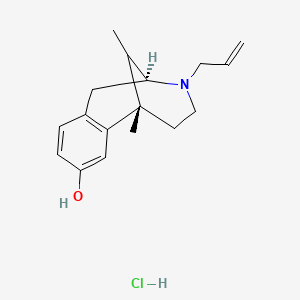
Smyd3-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Smyd3-IN-2 is a small-molecule inhibitor specifically targeting the SET and MYND domain-containing protein 3 (SMYD3). SMYD3 is a histone methyltransferase involved in the methylation of histone and non-histone proteins, playing a crucial role in gene expression regulation and tumorigenesis .
Méthodes De Préparation
The synthesis of Smyd3-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the final product .
Analyse Des Réactions Chimiques
Smyd3-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Smyd3-IN-2 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving SMYD3.
Biology: Helps in understanding the role of SMYD3 in cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit SMYD3 activity.
Industry: Used in the development of new drugs targeting epigenetic regulators
Mécanisme D'action
Smyd3-IN-2 exerts its effects by inhibiting the methyltransferase activity of SMYD3. It binds to the active site of SMYD3, preventing the methylation of histone and non-histone proteins. This inhibition disrupts the epigenetic regulation of gene expression, leading to changes in cellular processes and potentially reducing tumorigenesis .
Comparaison Avec Des Composés Similaires
Smyd3-IN-2 is compared with other SMYD3 inhibitors such as BCI-121 and EPZ031686. While all these compounds target SMYD3, this compound is unique in its binding affinity and specificity. Similar compounds include:
BCI-121: Another SMYD3 inhibitor with a different chemical structure and binding mechanism.
EPZ031686: A potent SMYD3 inhibitor with high specificity and efficacy in preclinical studies
Propriétés
Formule moléculaire |
C26H21BrN2O4 |
|---|---|
Poids moléculaire |
505.4 g/mol |
Nom IUPAC |
(3R,3'S,3'aS,6'aS)-5'-benzyl-3'-(4-bromophenyl)-6'a-hydroxyspiro[1H-indole-3,2'-3a,4-dihydro-3H-furo[2,3-c]pyrrole]-2,6'-dione |
InChI |
InChI=1S/C26H21BrN2O4/c27-18-12-10-17(11-13-18)22-20-15-29(14-16-6-2-1-3-7-16)24(31)26(20,32)33-25(22)19-8-4-5-9-21(19)28-23(25)30/h1-13,20,22,32H,14-15H2,(H,28,30)/t20-,22-,25+,26+/m1/s1 |
Clé InChI |
YXAJPNWCYAVHMD-LWDBSWEGSA-N |
SMILES isomérique |
C1[C@@H]2[C@H]([C@]3(C4=CC=CC=C4NC3=O)O[C@@]2(C(=O)N1CC5=CC=CC=C5)O)C6=CC=C(C=C6)Br |
SMILES canonique |
C1C2C(C3(C4=CC=CC=C4NC3=O)OC2(C(=O)N1CC5=CC=CC=C5)O)C6=CC=C(C=C6)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one](/img/structure/B12389439.png)






![dilithium;6-amino-2-(hydrazinecarbonyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12389504.png)




![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12389539.png)

